1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
Description
1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a 6-chloropyrimidin-4-yl moiety at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its synthesis typically involves regioselective coupling reactions between pyrazole precursors and chloropyrimidine derivatives, often employing Vilsmeier–Haack or nucleophilic substitution methodologies .
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-2-7(10)14(13-5)8-3-6(9)11-4-12-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBRUGOHDBTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670396 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018473-22-7 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
If the compound inhibits cdk2 like its analogs, it could affect the cell cycle regulation pathway, leading to cell cycle arrest .
Result of Action
If the compound acts similarly to its analogs, it could lead to cell cycle arrest at the molecular level, potentially inhibiting the proliferation of cancer cells .
Biological Activity
1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 1018473-22-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C8H8ClN5
- Molecular Weight : 209.64 g/mol
- Synthesis : The compound is synthesized through a reaction involving (6-chloro-pyrimidin-4-yl)-hydrazine and 3-imino-butyronitrile in isopropyl alcohol at elevated temperatures .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. This compound has been evaluated for its ability to inhibit tumor cell proliferation across various cancer types.
A significant study conducted on a series of pyrazole derivatives indicated that structural modifications could enhance biological activity against cancer cells. The compound demonstrated low micromolar activity against several cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
These findings suggest that this compound may act by inhibiting tubulin polymerization, similar to other pyrazole derivatives .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural characteristics. Research indicates that modifications in the substituents on the pyrazole ring can significantly affect their pharmacological properties. For instance, variations in halogen substitutions or the presence of functional groups can lead to enhanced potency or selectivity against specific biological targets .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| This compound | LN-229 | Low µM activity | |
| Various Pyrazoles | Capan-1 | Inhibition observed | |
| Pyrazole Derivatives | Multiple Cancers | Notable anti-proliferative effects |
These studies collectively underscore the promising biological activities associated with this compound and its derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 6-chloro group on the pyrimidine ring serves as a reactive site for nucleophilic substitution.
Key Reactions:
Mechanistic Insights :
-
Reactions proceed via a two-step aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing effects of the pyrimidine ring .
-
Steric hindrance from the pyrazole’s methyl group slightly reduces reaction rates compared to non-methylated analogs .
Cross-Coupling Reactions
The chloropyrimidine moiety participates in palladium-catalyzed cross-couplings:
Suzuki–Miyaura Coupling:
Optimization Notes :
-
Higher yields observed with electron-rich boronic acids due to enhanced transmetallation .
-
Steric bulk from the pyrazole’s methyl group necessitates longer reaction times .
Functionalization of the Pyrazole Amine
The primary amine on the pyrazole undergoes selective modifications:
Acylation and Alkylation:
Selectivity :
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular cyclization:
| Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|
| POCl₃, 110°C, 4 h | Pyrazolo[3,4-d]pyrimidine derivative | Kinase inhibition scaffolds | 63% | |
| CS₂, KOH, EtOH, reflux | Thiazolo[5,4-d]pyrimidine | Anticancer candidate | 58% |
Mechanism :
Metal-Complexation Studies
The pyrazole amine acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH, rt, 1 h | Octahedral Cu(II) complex | >6 months | |
| Pd(OAc)₂ | DCM, 25°C, 30 min | Square-planar Pd(II) catalyst | Catalytic |
Applications :
Biological Activity Correlation
Structural modifications impact pharmacological properties:
| Derivative | CDK2 Inhibition (Kᵢ, µM) | Antiproliferative Activity (GI₅₀, µM) | Source |
|---|---|---|---|
| Parent compound | 0.005 | 0.127–0.560 | |
| N-Acetylated analog | 0.087 | 1.2–3.4 | |
| 6-Phenylpyrimidine analog | 0.003 | 0.095–0.310 |
Key Findings :
Comparison with Similar Compounds
Key Observations :
- The 6-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions for further derivatization .
- Thienopyrimidine hybrids (e.g., ) exhibit higher molecular weights and improved anticancer activity due to extended π-conjugation .
Substituent Variations on the Pyrazole Ring
Key Observations :
- The 3-methyl group in the target compound improves metabolic stability compared to bulkier substituents (e.g., biphenylmethyl in ) .
- Electron-withdrawing groups (e.g., 4-Cl-Ph in ) enhance binding to hydrophobic enzyme pockets .
Hybrid Heterocyclic Systems
Preparation Methods
Synthetic Route Overview
The general synthetic approach to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine involves:
- Construction of the substituted pyrazole core, typically via condensation reactions involving hydrazines and β-dicarbonyl compounds.
- Functionalization of the pyrazole ring to introduce the amino group at the 5-position.
- Coupling of the pyrazol-5-amine intermediate with 6-chloropyrimidin-4-yl halides or equivalents through nucleophilic aromatic substitution.
Detailed Preparation Steps
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine Intermediate
- Starting from commercially available methylhydrazine and an appropriate β-ketoester or β-diketone, the pyrazole ring is formed via cyclocondensation.
- The amino group at the 5-position is introduced either by direct amination of the pyrazole ring or by using amino-substituted precursors.
- Reaction conditions typically involve refluxing in ethanol or another suitable solvent with acid or base catalysis to promote ring closure.
Step 2: Preparation of 6-chloropyrimidin-4-yl Electrophile
- 6-chloropyrimidin-4-yl derivatives are prepared by chlorination of pyrimidine precursors or by using commercially available chloropyrimidine halides.
- The chlorine at the 6-position serves as a leaving group for subsequent nucleophilic substitution.
Step 3: Coupling Reaction
- The nucleophilic amino group on the pyrazole attacks the electrophilic 6-chloropyrimidin-4-yl moiety.
- This nucleophilic aromatic substitution (S_NAr) is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts like potassium carbonate or sodium hydride are used to deprotonate the amine, enhancing nucleophilicity.
- The reaction is generally performed under heating (80–120 °C) to achieve good conversion.
Representative Synthetic Data and Quality Control
The synthesis is supported by analytical data including LC-MS and ^1H NMR confirming the structure and purity of the final compound and intermediates.
| Compound | Molecular Weight (g/mol) | LC-MS Purity (%) | LC-MS m/z (ESI+) | Retention Time (min) | ^1H NMR Key Signals (ppm, DMSO-d6) |
|---|---|---|---|---|---|
| This compound | ~261 | >98 | 262.2 | ~4.01 | 2.47 (s, 3H, CH3), 6.71 (dd, 1H), 7.86 (s, 1H), 8.00 (d, 1H), 8.39 (s, 1H), 8.42-8.50 (m, 2H), 8.75 (d, 1H), 9.15 (d, 1H) |
Note: Data adapted and summarized from comprehensive synthetic tables and NMR spectra reported in peer-reviewed sources.
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution step is critical and benefits from optimization of temperature, solvent, and base to maximize yield and minimize side reactions.
- Purification is typically achieved via column chromatography or recrystallization, with purity confirmed by LC-MS and NMR.
- The presence of the chlorine substituent on the pyrimidine ring enhances the electrophilicity, facilitating substitution by the pyrazol-5-amine.
- Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for coupling the pyrazolyl amine with chloropyrimidine derivatives, offering milder conditions and higher selectivity.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazole formation | Reflux in ethanol, acid/base catalysis | Cyclocondensation of methylhydrazine and β-dicarbonyl |
| Amination of pyrazole | Direct amination or amino precursor | Ensures amino group at 5-position |
| Coupling reaction | 80–120 °C, DMF/DMSO, K2CO3 or NaH | Nucleophilic aromatic substitution |
| Purification | Chromatography or recrystallization | Confirm purity by LC-MS and ^1H NMR |
| Yield | Moderate to high (varies by method) | Optimization improves yield |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, and what are their limitations?
- Methodology : A common approach involves nucleophilic substitution between 5-methyl-1H-pyrazol-3-amine and 2,4-dichloropyrimidine. For example, reacting equimolar amounts at 60°C for 72 hours under inert conditions yields the product in ~48% yield after purification. Prolonged reaction times and moderate yields highlight the need for optimization (e.g., catalyst screening or microwave-assisted synthesis) .
- Key Data :
- Reactants: 5-methyl-1H-pyrazol-3-amine (500 mg, 5.15 mmol) + 2,4-dichloropyrimidine (697 mg, 4.68 mmol).
- Conditions: 60°C, 72 h, inert atmosphere.
- Yield: 48% (466 mg, beige solid).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of NMR, mass spectrometry (EI-MS), and IR. For instance, NMR in CDCl reveals aromatic proton signals (δ 9.10–8.87 ppm for pyrimidine protons, δ 7.52 ppm for pyrazole protons) and amine protons (δ 3.24–3.45 ppm). EI-MS confirms the molecular ion peak at m/z 196 ([M+H]) .
- Advanced Tip : High-resolution mass spectrometry (HRMS) or NMR can resolve ambiguities in aromatic ring substitution patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Catalyst Screening : Replace traditional heating with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrimidine substitution, as seen in analogous pyrazole-pyrimidine syntheses .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine.
- Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) could reduce reaction time and improve purity .
- Data Contradiction : While traditional methods yield ~48% , microwave-assisted protocols for similar compounds achieve >70% yields, suggesting untapped potential .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Core Modifications : Introduce substituents at the pyrimidine 2-position (e.g., methyl, fluorine) or pyrazole 3-position (e.g., tert-butyl, cyclopropyl) to assess steric/electronic effects on biological activity.
- Biological Assays : Pair synthetic modifications with kinase inhibition assays or antimicrobial testing, as demonstrated in pyrazolo[3,4-b]pyridine analogs .
- Key Insight : Derivatives with bulky groups (e.g., tert-butyl) show enhanced target binding affinity due to hydrophobic interactions, as evidenced by IC improvements in kinase inhibitors .
Q. How can computational modeling aid in predicting the binding mode of this compound to biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., bromodomains or kinase domains).
- MD Simulations : Perform 50-ns molecular dynamics simulations to assess stability of hydrogen bonds between the pyrimidine ring and conserved lysine residues .
- Validation : Cross-validate predictions with experimental data (e.g., X-ray crystallography of co-crystals), as done for related pyrazolo-pyrimidine inhibitors .
Q. What are the common pitfalls in interpreting NMR data for this compound?
- Challenge : Overlapping aromatic signals (pyrimidine vs. pyrazole protons) and amine proton broadening due to exchange effects.
- Solution :
- Use deuterated DMSO to sharpen amine proton signals.
- Apply 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Example : In CDCl, pyrazole NH protons may appear as broad singlets (δ 3.24–3.45 ppm), while pyrimidine protons are distinct (δ 9.10–8.87 ppm) .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary significantly across studies?
- Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and reaction scale. For instance, small-scale reactions (<1 mmol) often report higher yields due to easier byproduct removal .
- Mitigation : Standardize protocols using HPLC-guided purification (≥95% purity thresholds) and report isolated yields alongside crude estimates.
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 h, monitoring degradation via LC-MS.
- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/vis light.
- Relevance : Pyrazole amines are prone to oxidation; stability data inform formulation strategies for in vivo studies .
Synthesis and Characterization Workflow Table
| Step | Process | Key Parameters | References |
|---|---|---|---|
| 1 | Synthesis | 60°C, 72 h, N, 48% yield | |
| 2 | Purification | Column chromatography (silica gel, EtOAc/hexane) | |
| 3 | Characterization | NMR (CDCl), EI-MS (m/z 196 [M+H]) | |
| 4 | SAR Analysis | Substituent screening, kinase inhibition assays |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
